molecular formula C11H15ClFNO2 B3974440 2-(dimethylamino)ethyl 3-fluorobenzoate hydrochloride

2-(dimethylamino)ethyl 3-fluorobenzoate hydrochloride

Cat. No. B3974440
M. Wt: 247.69 g/mol
InChI Key: RXAPQSDNBUCTIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(dimethylamino)ethyl 3-fluorobenzoate hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMFB HCl and is synthesized through a specific method that involves the reaction of 3-fluorobenzoic acid with 2-(dimethylamino)ethyl chloride.

Scientific Research Applications

DMFB HCl has a wide range of scientific research applications, including medicinal chemistry, drug discovery, and neuroscience. This compound has been found to exhibit potent analgesic and anti-inflammatory activities, making it a potential candidate for the development of new painkillers. DMFB HCl has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

Mechanism of Action

The mechanism of action of DMFB HCl is not fully understood, but it is believed to involve the modulation of neurotransmitter release in the central nervous system. This compound has been found to inhibit the release of glutamate, a neurotransmitter that plays a key role in pain perception and neuronal excitability. DMFB HCl has also been shown to enhance the release of dopamine, a neurotransmitter that is involved in reward and motivation.
Biochemical and Physiological Effects:
DMFB HCl has been found to produce a range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and neuroprotection. This compound has also been shown to modulate the levels of various neurotransmitters in the brain, including glutamate and dopamine.

Advantages and Limitations for Lab Experiments

DMFB HCl has several advantages for lab experiments, including its high potency and selectivity for specific receptors. However, this compound also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high doses.

Future Directions

There are several future directions for research on DMFB HCl, including the development of new analogs with improved pharmacological properties. This compound could also be studied further for its potential use in the treatment of other neurological disorders, such as Parkinson's disease and depression. Additionally, DMFB HCl could be investigated for its potential use in the development of new painkillers with fewer side effects than currently available medications.
Conclusion:
In conclusion, DMFB HCl is a promising compound with potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound has been found to exhibit potent analgesic and anti-inflammatory activities, as well as neuroprotective effects. Further research is needed to fully understand the mechanism of action of DMFB HCl and to develop new analogs with improved pharmacological properties.

properties

IUPAC Name

2-(dimethylamino)ethyl 3-fluorobenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2.ClH/c1-13(2)6-7-15-11(14)9-4-3-5-10(12)8-9;/h3-5,8H,6-7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXAPQSDNBUCTIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC(=O)C1=CC(=CC=C1)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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